

LC-MS/MS protocol for diethyl phosphate analysis in urine

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Compound of Interest

Compound Name:	Diethyl Phosphate-13C4 Sodium Salt
CAS No.:	1329613-90-2
Cat. No.:	B590299

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Application Note: High-Sensitivity Quantitation of Diethyl Phosphate (DEP) in Human Urine using Isotope Dilution LC-MS/MS

Introduction & Scientific Rationale

Diethyl Phosphate (DEP) is a non-specific dialkyl phosphate (DAP) metabolite derived from the degradation of organophosphorus (OP) pesticides (e.g., chlorpyrifos, diazinon). Monitoring urinary DEP is the gold standard for assessing aggregate background exposure to these neurotoxic agents in the general population.

The Analytical Challenge: DEP is a low-molecular-weight (MW 154.1 g/mol), highly polar, and hydrophilic compound. Historically, analysis relied on GC-MS with labor-intensive derivatization (using pentafluorobenzyl bromide) to render the analyte volatile.

The Modern Solution: This protocol details a Direct Analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode. By bypassing derivatization, we reduce sample preparation time and toxic reagent

usage. To overcome the challenge of retaining such a polar analyte, we utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with a high-retention polar-embedded C18 column.

Strategic Experimental Design

Internal Standard Selection (The Pillar of Accuracy)

Because urine is a high-salt, variable-pH matrix that causes significant ion suppression in ESI-mode, Isotope Dilution is mandatory.

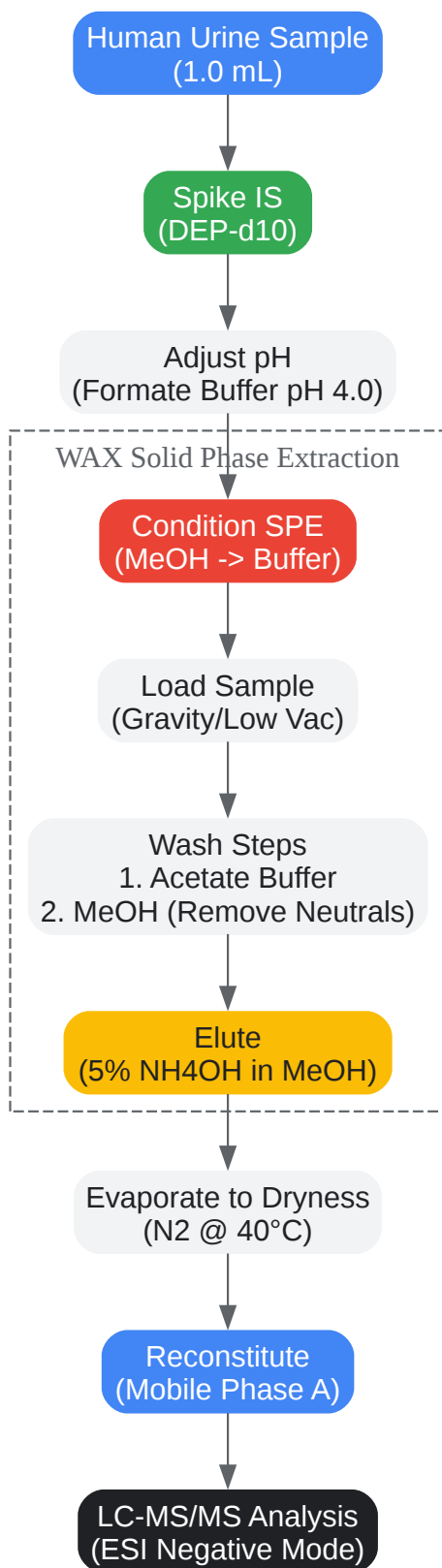
- Analyte: Diethyl Phosphate (DEP)[1][2][3][4][5]
- Internal Standard (IS): Diethyl Phosphate-d10 (DEP-d10).[4]
- Rationale: Deuterated standards co-elute with the analyte, experiencing the exact same matrix effects and extraction losses, providing a self-correcting quantification system.

Sample Preparation Logic: Why WAX SPE?

DEP is a strong acid (pKa ~1.5). At physiological pH, it is fully ionized (negatively charged).

- Mechanism: We use a Weak Anion Exchange (WAX) sorbent. The sorbent (positively charged amine) binds the DEP (negatively charged phosphate) through ionic interaction.
- Wash: Organic solvents remove neutral interferences while DEP remains ionically bound.
- Elution: A high-pH or high-ionic-strength buffer disrupts the interaction, releasing purified DEP.

Visual Workflow & Mechanism



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Caption: Figure 1.[6] Optimized workflow for the extraction of acidic phosphate metabolites using Weak Anion Exchange (WAX) SPE.

Detailed Protocol

Reagents & Materials[7]

- Standards: Diethyl phosphate (99% purity); Diethyl phosphate-d10 (IS).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Additives: Formic Acid (FA), Ammonium Acetate, Ammonium Hydroxide (NH₄OH).
- SPE Cartridges: Polymeric Weak Anion Exchange (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW), 60 mg/3 mL.

Sample Preparation (Step-by-Step)

- Thawing & Spiking:
 - Thaw urine samples at room temperature and vortex.
 - Transfer 1.0 mL of urine to a glass tube.
 - Add 20 µL of Internal Standard solution (DEP-d10, 100 ng/mL in water).
 - Critical Step: Add 1.0 mL of 2% Formic Acid (aq).
 - Why? This acidifies the matrix slightly (pH ~3-4) to disrupt protein binding and ensure the WAX sorbent (pK_a ~6) is fully protonated (positively charged) to capture the DEP.
- SPE Extraction (WAX):
 - Condition: 2 mL MeOH followed by 2 mL 2% Formic Acid.
 - Load: Apply the pre-treated urine sample at a flow rate of ~1 mL/min.
 - Wash 1 (Matrix Removal): 2 mL 25 mM Ammonium Acetate (pH 4.5). Removes salts and proteins.

- Wash 2 (Interference Removal): 2 mL Methanol. Removes neutral organic interferences. DEP remains bound ionically.
- Elute: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol.
- Mechanism:[4] The high pH deprotonates the WAX amine group, neutralizing the sorbent's charge and releasing the DEP.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
 - Reconstitute in 100 µL of Mobile Phase A (Water/0.1% FA). Vortex for 30 seconds.
 - Transfer to autosampler vials with glass inserts.

LC-MS/MS Method Parameters

Liquid Chromatography

Standard C18 columns often fail to retain DEP, causing it to elute in the void volume (salt suppression zone). We use a Polar-Embedded C18 or a T3-type bonding designed for 100% aqueous stability.

- System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
- Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
- Column Temp: 40°C.
- Injection Vol: 10 µL.
- Flow Rate: 0.3 mL/min.

Mobile Phases:

- A: 0.1% Formic Acid in Water + 5 mM Ammonium Acetate.[6] (Buffer is critical for peak shape).

- B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	0	Initial Hold (Focusing)
1.00	0	Start Elution
5.00	95	Ramp to Organic
6.50	95	Wash Column
6.60	0	Return to Initial

| 9.00 | 0 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole)

Operate in Negative ESI (ESI⁻). Phosphates ionize readily as [M-H]⁻.

- Source Temp: 400°C.
- Capillary Voltage: -3500 V.
- Desolvation Gas: 800 L/hr (N₂).

MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	Cone (V)	Collision (eV)	Type
DEP	153.0	79.0 (PO ₃ ⁻)	50	30	22	Quantifier
DEP	153.0	125.0 (Loss of C ₂ H ₄)	50	30	14	Qualifier

| DEP-d10 (IS) | 163.0 | 79.0 | 50 | 30 | 22 | Internal Std |

Validation & Quality Assurance

To ensure Trustworthiness, the method must be validated against the following criteria (referencing FDA/EMA Bioanalytical Guidelines):

- Linearity: 0.5 ng/mL to 100 ng/mL ($R^2 > 0.995$).
- LOD/LOQ: Expect an LOD of ~0.1 ng/mL and LOQ of ~0.5 ng/mL.
- Matrix Effect (ME): Calculate using the equation:

Use the IS response to normalize. If ME is >20%, dilute the sample or optimize the SPE wash steps.
- Carryover: Inject a blank after the highest standard. Response must be <20% of the LOQ.[3]

References

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